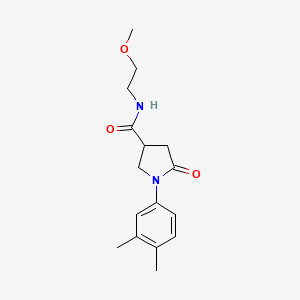
1-(3,4-dimethylphenyl)-N-(2-methoxyethyl)-5-oxopyrrolidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-dimethylphenyl)-N-(2-methoxyethyl)-5-oxopyrrolidine-3-carboxamide, also known as DMPO, is a chemical compound that has been widely used in scientific research. DMPO is a stable nitroxide radical that can be used as a spin trap to detect and identify reactive oxygen species (ROS) and free radicals in biological systems. The unique chemical structure of DMPO makes it an ideal tool for investigating the role of ROS and free radicals in various biochemical and physiological processes.
Wirkmechanismus
1-(3,4-dimethylphenyl)-N-(2-methoxyethyl)-5-oxopyrrolidine-3-carboxamide acts as a spin trap by reacting with ROS and free radicals to form stable adducts. The formation of this compound adducts can be detected and quantified by various spectroscopic techniques, such as electron paramagnetic resonance (EPR) spectroscopy. The formation of this compound adducts can also provide information about the nature and concentration of ROS and free radicals in biological systems.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. This compound can scavenge ROS and free radicals, thereby reducing oxidative stress and inflammation. This compound can also protect against oxidative damage to cellular components, such as lipids, proteins, and DNA. This compound has been shown to have neuroprotective effects in various animal models of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
1-(3,4-dimethylphenyl)-N-(2-methoxyethyl)-5-oxopyrrolidine-3-carboxamide has several advantages for lab experiments. This compound is a stable and non-toxic compound that can be easily synthesized and purified. This compound is also a selective spin trap that can specifically react with ROS and free radicals, without interfering with other biological molecules. However, this compound has some limitations for lab experiments. This compound can form adducts with other molecules, such as metal ions and thiols, which can interfere with the detection and quantification of ROS and free radicals. This compound can also be unstable in some biological systems, such as acidic or reducing environments.
Zukünftige Richtungen
There are several future directions for 1-(3,4-dimethylphenyl)-N-(2-methoxyethyl)-5-oxopyrrolidine-3-carboxamide research. One future direction is to develop new this compound derivatives that have improved stability, selectivity, and sensitivity for detecting and identifying ROS and free radicals. Another future direction is to investigate the role of ROS and free radicals in various disease states using this compound as a tool. This compound can also be used to study the mechanisms of action of various antioxidants and anti-inflammatory agents. Finally, this compound can be used to develop new therapeutic strategies for treating oxidative stress-related diseases.
Synthesemethoden
1-(3,4-dimethylphenyl)-N-(2-methoxyethyl)-5-oxopyrrolidine-3-carboxamide can be synthesized by reacting 3,4-dimethylphenyl isocyanate with 2-methoxyethylamine in the presence of a catalyst. The reaction yields this compound as a white crystalline solid with a melting point of 96-98 °C. The purity of this compound can be determined by high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS).
Wissenschaftliche Forschungsanwendungen
1-(3,4-dimethylphenyl)-N-(2-methoxyethyl)-5-oxopyrrolidine-3-carboxamide has been widely used in scientific research to investigate the role of ROS and free radicals in various biochemical and physiological processes. This compound can be used as a spin trap to detect and identify ROS and free radicals in vitro and in vivo. This compound can also be used to study the mechanisms of oxidative stress and inflammation in various disease states, such as cancer, cardiovascular disease, and neurodegenerative diseases.
Eigenschaften
IUPAC Name |
1-(3,4-dimethylphenyl)-N-(2-methoxyethyl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-11-4-5-14(8-12(11)2)18-10-13(9-15(18)19)16(20)17-6-7-21-3/h4-5,8,13H,6-7,9-10H2,1-3H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITFNZVLDBWHUOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)NCCOC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-{[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]methyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5297782.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N'-[1-(4-chlorophenyl)ethylidene]acetohydrazide](/img/structure/B5297799.png)

![(3S*,4S*)-1-{[2-(4-methoxy-2,3-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidine-3,4-diol](/img/structure/B5297813.png)
![1'-{[3-(2-furyl)-1,2,4-oxadiazol-5-yl]methyl}spiro[indole-3,3'-piperidin]-2(1H)-one](/img/structure/B5297829.png)
![1-{[2-(cyclopentylmethyl)-1H-imidazol-4-yl]methyl}-4-(2-methyl-4-pyridinyl)-1,4-diazepane](/img/structure/B5297830.png)
![5-fluoro-N-[2-methyl-1-(1-methyl-1H-imidazol-2-yl)propyl]-1H-indole-2-carboxamide](/img/structure/B5297836.png)
![4-chloro-N-(2-(2-methyl-2H-chromen-3-yl)-1-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5297842.png)

![7-(pentafluorobenzyl)-2,7-diazaspiro[4.5]decane dihydrochloride](/img/structure/B5297854.png)
![3-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5297868.png)
![N~3~-{[1-(2-methoxybenzyl)-3-oxo-2-piperazinyl]acetyl}-beta-alaninamide](/img/structure/B5297870.png)
![N,N-dimethyl-4-{4-[(1-methyl-1H-benzimidazol-2-yl)methoxy]-1-phthalazinyl}benzamide](/img/structure/B5297872.png)
![(4aS*,8aR*)-6-[3-(3-fluorophenyl)propanoyl]-1-propyloctahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5297885.png)